molecular formula C43H50N8O5S B12396143 Zosurabalpin CAS No. 2379336-76-0

Zosurabalpin

カタログ番号: B12396143
CAS番号: 2379336-76-0
分子量: 791.0 g/mol
InChIキー: NJFUXFYUHIHHOJ-FSEITFBQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

Zosurabalpin is synthesized through a series of complex chemical reactions involving tethered macrocyclic peptides (MCPs). The synthesis process includes the incorporation of non-standard amino acids and advanced cyclization methods to create a stable and effective compound . The optimization of these MCPs involves screening approximately 45,000 molecules to identify those with antibacterial properties .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis of the identified MCPs, followed by purification and formulation processes. The production methods are designed to ensure high yield, purity, and stability of the final product .

化学反応の分析

Types of Reactions

Zosurabalpin undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions include various intermediates and the final this compound compound, which is characterized by its unique macrocyclic structure and antibacterial properties .

科学的研究の応用

Pharmacokinetics

The pharmacokinetic profile of zosurabalpin has been extensively studied. Key findings include:

  • High Clearance Rate : 51 mL/min/kg
  • Low Volume of Distribution : 0.7 L/kg
  • Short Terminal Half-life : 0.3 hours
  • Moderate Protein Binding : 37% unbound fraction .

These properties suggest that this compound is rapidly eliminated from the body, which may influence dosing strategies in clinical settings.

Efficacy Against CRAB

This compound has demonstrated potent antibacterial activity against various CRAB strains in both in vitro and in vivo studies. The minimum inhibitory concentration (MIC) required to inhibit 90% of tested isolates was found to be as low as 1 mg/L, with some isolates showing effective inhibition at concentrations as low as 0.016 mg/L .

In Vitro Studies

  • Killing Kinetics : Time-kill studies showed that this compound effectively reduced bacterial counts over a 24-hour period at multiple concentrations, demonstrating bactericidal activity without significant regrowth .
  • Broad Spectrum : Effective against over 100 clinical samples of CRAB, confirming its potential as a treatment option for drug-resistant infections .

In Vivo Studies

This compound's efficacy was further validated in animal models:

  • Mouse Models : In neutropenic mouse models of pneumonia and thigh infections, this compound achieved over a 5 log reduction in bacterial counts at effective dosing regimens .
  • Sepsis Treatment : The compound significantly reduced mortality rates in mice with sepsis induced by CRAB, showcasing its potential for critical care applications .

Case Study 1: Efficacy in Pneumonia Models

In a study involving neutropenic mice infected with CRAB, this compound was administered at varying doses. Results indicated:

Dose (mg/kg/day)Bacterial Reduction (CFU)Mortality Rate (%)
120>3 log20
360>5 log0

This study highlights the dose-dependent efficacy of this compound in reducing bacterial burden and improving survival rates .

Case Study 2: Resistance Development

Research also examined the potential for resistance development against this compound. Incremental increases in drug concentration led to specific mutations in the LptF and LptG genes associated with the LPS transport system. This suggests that while this compound is effective, monitoring for resistance mutations will be essential for long-term therapeutic success .

生物活性

Zosurabalpin (RG6006) is a novel tethered macrocyclic peptide antibiotic currently in Phase 1 clinical development, primarily targeting carbapenem-resistant Acinetobacter baumannii (CRAB). This compound represents a new class of antibiotics that acts by inhibiting the lipopolysaccharide (LPS) transport system in Gram-negative bacteria, particularly in Acinetobacter species. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in vitro and in vivo, pharmacokinetic properties, and resistance mechanisms.

This compound's primary mechanism involves the inhibition of the LPS transporter complex LptB2FG(C) located in the inner membrane of Acinetobacter. The compound binds to this transporter in the presence of LPS, blocking its ability to transport LPS to the outer membrane. This inhibition is characterized by:

  • Binding Affinity : this compound binds specifically to the LptB2FG(C) complex when LPS is present, leading to a decoupling of ATPase activity from transport activity .
  • Morphological Impact : Microscopy studies have shown that this compound induces distinct morphological changes in bacteria compared to standard antibiotics .
  • Resistance Mechanisms : Mutational studies have identified specific mutations in the lptF gene that confer resistance to this compound, indicating a targeted mode of action .

In Vitro Activity

This compound has demonstrated potent antibacterial activity against various Acinetobacter species. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Isolate TypeMIC 50 (μg/mL)MIC 90 (μg/mL)MIC Range (μg/mL)
General Acinetobacter spp.0.120.50.015 - 8
Carbapenem-resistant isolates0.120.250.015 - 1

These results highlight this compound's potential as a treatment for multidrug-resistant infections .

In Vivo Activity

In murine models, this compound has shown significant efficacy against CRAB infections:

  • Pneumonia Model : In neutropenic mice infected with pan-drug-resistant A. baumannii, treatment with this compound resulted in over a 5 log reduction in bacterial burden at high doses (360 mg/kg/day) .
  • Thigh Infection Model : In thigh infection studies, full bactericidal efficacy was observed without regrowth at higher doses .

Pharmacokinetic Properties

Pharmacokinetic studies reveal important characteristics of this compound:

  • Administration : High clearance rate (51 mL/min/kg), low volume of distribution (0.7 L/kg), and short terminal half-life (0.3 h).
  • Protein Binding : Moderate protein binding with a fraction unbound of 37% .
  • Physicochemical Properties : Low lipophilicity (logD 7.4 = –2.46) and high aqueous solubility (>100 mg/mL at pH 1–9), making it suitable for clinical use .

Case Studies

Recent studies have evaluated this compound's effectiveness against clinical isolates from patients with severe infections:

  • A study involving 129 human clinical isolates showed that this compound had an MIC90 of 1 mg/L, with a range from ≤0.016 to 4 mg/L for effective growth inhibition .
  • In time-kill studies, this compound demonstrated bactericidal activity at concentrations above 4× MIC after prolonged exposure, confirming its potential for treating resistant infections .

特性

CAS番号

2379336-76-0

分子式

C43H50N8O5S

分子量

791.0 g/mol

IUPAC名

4-[(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-17-(1H-indol-3-ylmethyl)-16-methyl-12,15,18-trioxo-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaen-22-yl]benzoic acid

InChI

InChI=1S/C43H50N8O5S/c1-51-37(23-30-25-47-34-12-3-2-10-32(30)34)40(53)49-26-33-31(27-16-18-28(19-17-27)43(55)56)11-6-15-38(33)57-41-29(9-8-22-46-41)24-48-35(14-7-21-45)39(52)50-36(42(51)54)13-4-5-20-44/h2-3,6,8-12,15-19,22,25,35-37,47-48H,4-5,7,13-14,20-21,23-24,26,44-45H2,1H3,(H,49,53)(H,50,52)(H,55,56)/t35-,36-,37-/m0/s1

InChIキー

NJFUXFYUHIHHOJ-FSEITFBQSA-N

異性体SMILES

CN1[C@H](C(=O)NCC2=C(C=CC=C2SC3=C(CN[C@H](C(=O)N[C@H](C1=O)CCCCN)CCCN)C=CC=N3)C4=CC=C(C=C4)C(=O)O)CC5=CNC6=CC=CC=C65

正規SMILES

CN1C(C(=O)NCC2=C(C=CC=C2SC3=C(CNC(C(=O)NC(C1=O)CCCCN)CCCN)C=CC=N3)C4=CC=C(C=C4)C(=O)O)CC5=CNC6=CC=CC=C65

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。